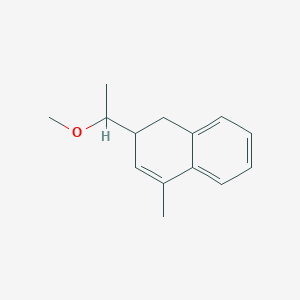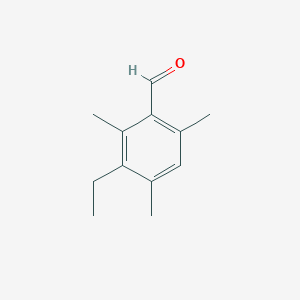
3-Ethyl-2,4,6-trimethylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-2,4,6-trimethylbenzaldehyde is an organic compound with the molecular formula C12H16O. It is a derivative of benzaldehyde, where the benzene ring is substituted with three methyl groups at positions 2, 4, and 6, and an ethyl group at position 3. This compound is known for its aromatic properties and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Ethyl-2,4,6-trimethylbenzaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of mesitylene (1,3,5-trimethylbenzene) with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product, 3-ethyl-1,3,5-trimethylbenzene, is then oxidized using an oxidizing agent like chromyl chloride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts alkylation followed by oxidation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2,4,6-trimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 3-Ethyl-2,4,6-trimethylbenzoic acid.
Reduction: 3-Ethyl-2,4,6-trimethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-Ethyl-2,4,6-trimethylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-ethyl-2,4,6-trimethylbenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The aromatic ring can participate in π-π interactions with other aromatic compounds, influencing molecular recognition and binding.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylbenzaldehyde: Lacks the ethyl group at position 3, resulting in different chemical and physical properties.
3-Ethylbenzaldehyde: Lacks the three methyl groups, leading to variations in reactivity and applications.
2,4,6-Trimethoxybenzaldehyde: Contains methoxy groups instead of methyl groups, affecting its electronic properties and reactivity.
Uniqueness
3-Ethyl-2,4,6-trimethylbenzaldehyde is unique due to the presence of both ethyl and multiple methyl groups on the benzene ring. This specific substitution pattern influences its reactivity, making it a valuable compound for various chemical transformations and applications.
Properties
CAS No. |
88174-24-7 |
|---|---|
Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
3-ethyl-2,4,6-trimethylbenzaldehyde |
InChI |
InChI=1S/C12H16O/c1-5-11-8(2)6-9(3)12(7-13)10(11)4/h6-7H,5H2,1-4H3 |
InChI Key |
KIDULGSKVAHGGL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(C=C1C)C)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


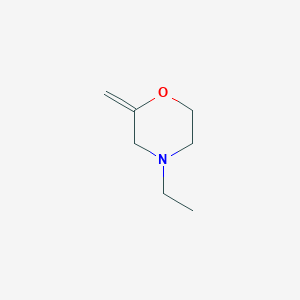

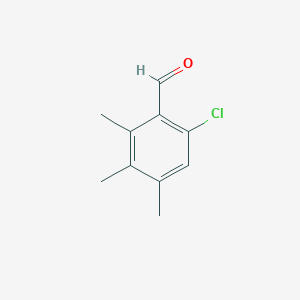
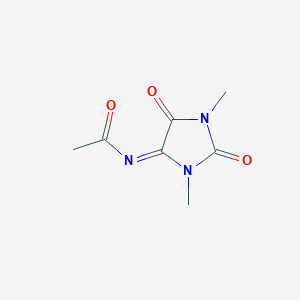
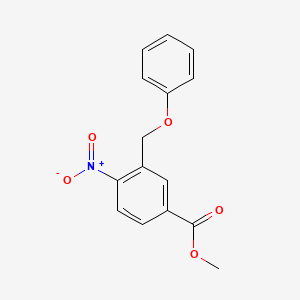
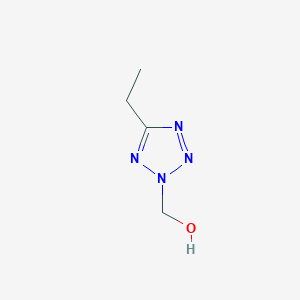
![4-(Decyloxy)phenyl 3-chloro-4-[(4-nitrobenzoyl)oxy]benzoate](/img/structure/B14397195.png)


![7,10-Dipropyl-1,4-dioxaspiro[4.5]deca-7,9-diene-2,6-dione](/img/structure/B14397218.png)
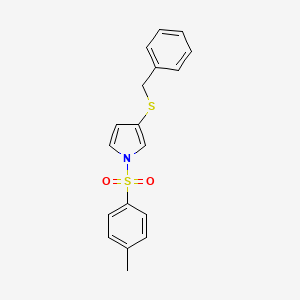
![2-[(Trimethylsilyl)methyl]pent-2-enal](/img/structure/B14397223.png)
![N-[3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)propyl]-N'-propylurea](/img/structure/B14397245.png)
